1-Bromo-2-chloro-4-ethoxybenzene

Vue d'ensemble

Description

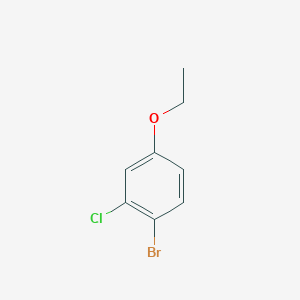

1-Bromo-2-chloro-4-ethoxybenzene is an organic compound with the molecular formula C8H8BrClO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethoxy groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-ethoxybenzene can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2-chlorobromobenzene with ethyl acetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Another method involves the direct acylation of 2-chlorobromobenzene with phenetole in the presence of trifluoroacetic anhydride and boron trifluoride etherate as a catalyst. This method is more environmentally friendly and provides a more effective synthesis strategy .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and scalable.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-2-chloro-4-ethoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions where the bromine or chlorine atoms are substituted by other electrophiles.

Nucleophilic Aromatic Substitution (NAS): The compound can undergo NAS reactions, especially in the presence of strong nucleophiles and under high-temperature conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and other electrophiles. The reactions are typically carried out in the presence of a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are usually conducted at elevated temperatures.

Major Products Formed

Substitution Products: Depending on the reaction conditions and reagents used, the major products formed can include various substituted benzene derivatives.

Applications De Recherche Scientifique

1-Bromo-2-chloro-4-ethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-Bromo-2-chloro-4-ethoxybenzene in chemical reactions involves the formation of intermediates such as arenium ions in electrophilic aromatic substitution reactions. The compound’s bromine and chlorine substituents influence the reactivity and orientation of the reactions, making it a valuable intermediate in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-2-chlorobenzene: Similar structure but lacks the ethoxy group.

1-Bromo-4-chlorobenzene: Similar structure but with different substitution pattern.

1-Bromo-2-chloro-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-Bromo-2-chloro-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where the ethoxy group plays a crucial role.

Activité Biologique

1-Bromo-2-chloro-4-ethoxybenzene is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The presence of electron-withdrawing and electron-donating groups allows it to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates may interact with cellular targets, leading to various biological effects.

Key Mechanisms:

- Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, influencing the compound's reactivity and biological interactions.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution, which may alter its biological properties.

- Covalent Bond Formation : It can form covalent bonds with nucleophiles, potentially affecting enzyme activity or receptor binding.

Biological Activities

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and chlorine is often linked to increased potency against bacteria and fungi.

- Anticancer Potential : Some derivatives of halogenated aromatic compounds have been investigated for their ability to inhibit cancer cell proliferation. The specific mechanisms may involve interference with DNA synthesis or apoptosis pathways.

- Enzyme Inhibition : There is evidence that certain halogenated compounds can act as enzyme inhibitors, affecting metabolic pathways in various organisms.

Case Studies

-

Antimicrobial Efficacy :

A study investigated the antimicrobial properties of several halogenated compounds, including this compound. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.Compound Minimum Inhibitory Concentration (MIC) This compound 32 µg/mL Control (no treatment) N/A -

Anticancer Activity :

Another study explored the effects of halogenated benzene derivatives on cancer cell lines. This compound was shown to induce apoptosis in breast cancer cells (MCF7), with IC50 values indicating effective cytotoxicity.Cell Line IC50 (µM) MCF7 15 HeLa 20

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVFYQVZTTUBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627946 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-43-6 | |

| Record name | 1-Bromo-2-chloro-4-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.